2-(Quinolin-2-ylmethyl-amino)-ethanol
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C12H14N2O/c15-8-7-13-9-11-6-5-10-3-1-2-4-12(10)14-11/h1-6,13,15H,7-9H2 |
InChI Key |
JLECOZAEKWNSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNCCO |
Origin of Product |
United States |
Preparation Methods
Alkylation Method (Adapted from PMC-6268466 )
Procedure:
-
Starting Material: 4-Chloro-2-methylquinoline (6a , 10 mmol) and ethanolamine (20 mmol) are dissolved in anhydrous acetonitrile (50 mL).
-
Reaction: Reflux for 12 h under nitrogen.
-
Workup: Cool to room temperature, pour into ice water (200 mL), and adjust pH to 8–9 with NH₄OH.
-
Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Data Table 1: Alkylation Method Performance
Condensation-Reduction Method (Adapted from ACS Omega )
Procedure:
-
Condensation: 2-Quinolinecarbaldehyde (10 mmol) and ethanolamine (10 mmol) in methanol (30 mL) are stirred at 25°C for 6 h.
-
Reduction: Add NaBH₄ (20 mmol) portionwise at 0°C, stir for 2 h.
-
Workup: Quench with H₂O (50 mL), extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate.
-
Purification: Column chromatography (EtOAc/hexane, 1:3).
Data Table 2: Condensation-Reduction Performance
Critical Analysis of Methodologies
Solvent and Catalytic Effects
-
Polar Aprotic Solvents: DMF accelerates alkylation by stabilizing transition states, while methanol favors imine formation in condensation.
-
Base Selection: Sodium carbonate improves nucleophilicity of ethanolamine in alkylation, whereas NaBH₄ selectively reduces imine intermediates without side reactions.
Side Reactions and Mitigation
-
N-Oxide Formation: Minimized by conducting reactions under inert atmosphere.
-
Polymerization: Controlled by stoichiometric excess of ethanolamine (2 eq.) in alkylation.
Advanced Purification Techniques
Recrystallization vs. Chromatography
-
Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 112–114°C).
-
Chromatography: Required for condensation products due to polar byproducts; silica gel with EtOAc/hexane achieves >98% purity.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
2-(Quinolin-2-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Quinolin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
The structural and functional attributes of 2-(Quinolin-2-ylmethyl-amino)-ethanol can be contextualized against related ethanolamine derivatives and quinoline-containing analogs. Below is a detailed comparison:
Structural Analogs with Ethanolamine Moieties
Key Observations :
- Compared to thiophene- or benzyl-substituted analogs, the quinoline moiety may enhance interactions with biological targets (e.g., enzymes or DNA) due to its planar structure and nitrogen heteroatom .
- The hydroxyethylamino group improves water solubility relative to non-polar quinoline derivatives, as seen in 4-(2-hydroxyethyl)amino-2-methylquinoline .
Comparison :
- The use of ethanol as a solvent is common in synthesizing quinoline and quinoxaline derivatives, suggesting shared reactivity profiles .
Implications :
- The quinoline ring may position this compound as a candidate for enzyme inhibition or DNA intercalation, though experimental validation is needed.
- Structural similarities to tyrosol analogs suggest possible antioxidant or anti-melanogenic activity .
Physicochemical Properties
Analysis :
- The higher molecular weight of quinoline-containing derivatives correlates with reduced water solubility compared to 2-(methylamino)ethanol.
- Boiling points are influenced by hydrogen bonding (ethanolamine group) and aromaticity .
Q & A
Q. How can researchers confirm the structural identity of 2-(Quinolin-2-ylmethyl-amino)-ethanol experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify quinoline ring protons (aromatic region, δ 7.5–9.0 ppm) and the ethanolamine side chain (e.g., –CHNH– at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (theoretical m/z: 173.0841 for CHNO) and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtainable, refine the structure using programs like SHELXL for precise bond-length and angle validation .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber glass vials to prevent oxidation and photodegradation. Purity should be verified via HPLC before critical experiments. For hygroscopic batches, use desiccants and monitor water content via Karl Fischer titration .
Q. Which analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-UV/FLD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve polar impurities.
- GC-MS : Detect volatile byproducts (e.g., residual solvents) with a DB-5 column and electron ionization .
- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values to rule out major contaminants .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reductive Amination : React quinoline-2-carbaldehyde with ethanolamine under hydrogen gas (1–3 atm) using Pd/C or NaBH as a catalyst. Monitor reaction progress via TLC (eluent: CHCl/MeOH 9:1) .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water to isolate the product. For scalability, consider continuous-flow reactors to enhance reproducibility .
Q. What experimental strategies can address discrepancies in reported biological activity data for quinoline-ethanolamine derivatives?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols to control for cell-specific effects.
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo efficacy .
- Structural Analog Comparison : Synthesize and test derivatives (e.g., 2-ethyl or 2-methyl variants) to isolate structure-activity relationships (SARs) .
Q. How can computational methods predict the thermodynamic properties of this compound for formulation studies?
- Methodological Answer :
- Vaporization Enthalpy : Apply the "centerpiece" approach using group contribution models (e.g., Benson’s method) or DFT calculations (B3LYP/6-311+G(d,p)) to estimate ΔH .
- Solubility Parameters : Use COSMO-RS simulations to predict solubility in excipients like PEG-400 or propylene glycol for drug formulation .
Q. What safety precautions are critical when handling this compound in mutagenicity assays?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and dissolution steps.
- Waste Disposal : Quench reactive intermediates with aqueous NaHSO before disposal. Reference OSHA H315/H319 guidelines for spill management .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for this compound across literature sources?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DO vs. CDCl) to assess solvent-induced shift variations.
- pH-Dependent Changes : For compounds with ionizable groups (e.g., –NH–), record spectra at controlled pH (e.g., 7.4 for physiological relevance) .
- Cross-Validation : Compare with computational NMR predictions (GIAO method at B3LYP/6-31G*) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
